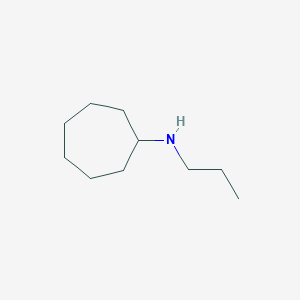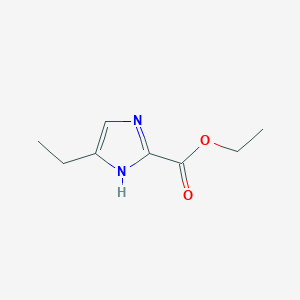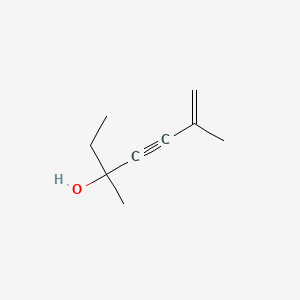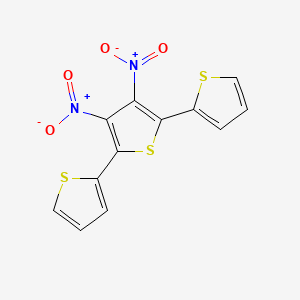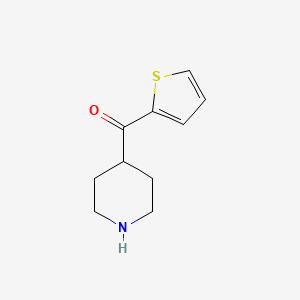
4-(2,6-Dimethylphenyl)morpholine
Übersicht
Beschreibung
“4-(2,6-Dimethylphenyl)morpholine” is a chemical compound with the molecular formula C12H17NO . It is a solid substance that appears pale yellow to off-white .
Physical And Chemical Properties Analysis
“4-(2,6-Dimethylphenyl)morpholine” is a solid substance that appears pale yellow to off-white . It has a molecular weight of 191.27 . The boiling point is predicted to be around 303.0± .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
- Anticonvulsant Activity : Compounds with N4-(2,6-dimethylphenyl) semicarbazones, related to 4-(2,6-Dimethylphenyl)morpholine, have been designed as anticonvulsants. A study found that these compounds exhibited significant anticonvulsant activity, with one compound showing a wide spectrum of anticonvulsant action and no neurotoxicity or hepatotoxicity. This research suggests potential applications in treating epilepsy (Yogeeswari et al., 2005).
Cancer Research
- Cytotoxicity Against Cancer Cells : Morpholine-containing ruthenium(II) p-cymene complexes were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study indicated that these complexes, which include morpholine units, have promising applications in cancer treatment (Chatterjee et al., 2021).
Chemical Synthesis and Catalysis
- Palladium-Catalyzed Aminations : 4-(2,6-Dimethylphenyl)morpholine-related compounds have been used as ligands in palladium-catalyzed aminations of aryl halides. This process is significant in the synthesis of complex organic compounds, indicating the utility of these compounds in organic synthesis (Shi et al., 2008).
Materials Science
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of compounds like dimethomorph, which includes a morpholine unit, to understand their physical and chemical properties. Such studies are crucial in the development of materials and chemicals for various applications (Kang et al., 2015).
Fungicidal Activity
- Fungicidal Agents : Certain derivatives of 4-(2,6-Dimethylphenyl)morpholine have been identified as effective fungicidal agents. This suggests potential applications in agriculture and plant protection (Bardiot et al., 2015).
Environmental Applications
- Pesticide Removal from Wastewater : A study explored the use of lignocellulosic substrate for the removal of pesticides, including dimethomorph (a morpholine fungicide), from wastewater. This research points towards applications in environmental protection and wastewater treatment (Boudesocque et al., 2008).
Eigenschaften
IUPAC Name |
4-(2,6-dimethylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-3-5-11(2)12(10)13-6-8-14-9-7-13/h3-5H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHNEBLMLDMUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441707 | |
| Record name | 4-(2,6-dimethylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylphenyl)morpholine | |
CAS RN |
255835-91-7 | |
| Record name | 4-(2,6-dimethylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



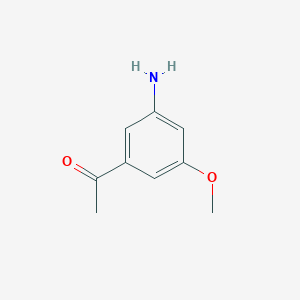
![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)

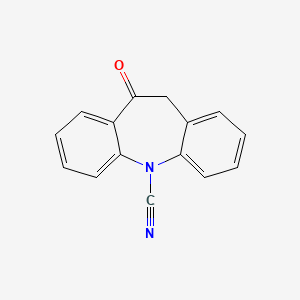
![Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-](/img/structure/B1611407.png)
![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)


![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
